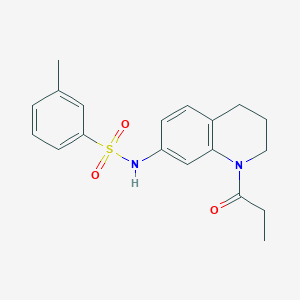

3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Description

3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline ring system, a propionyl group, and a benzenesulfonamide moiety.

Properties

IUPAC Name |

3-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-3-19(22)21-11-5-7-15-9-10-16(13-18(15)21)20-25(23,24)17-8-4-6-14(2)12-17/h4,6,8-10,12-13,20H,3,5,7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZMRBAVEJATJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

Introduction of the Propionyl Group: The propionyl group can be introduced via Friedel-Crafts acylation, using propionyl chloride and a Lewis acid catalyst such as aluminum chloride.

Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with benzenesulfonyl chloride in the presence of a base like pyridine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Palladium on carbon, hydrogen gas

Substitution: Various nucleophiles, such as amines or alkoxides

Major Products Formed

Oxidation: Quinoline N-oxides

Reduction: Reduced quinoline derivatives

Substitution: Substituted sulfonamide derivatives

Scientific Research Applications

3-methyl-N-(1-propionyl-1,2,3,4-t

Biological Activity

3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is with a molecular weight of 358.5 g/mol. The compound features a sulfonamide functional group attached to a benzene ring along with a tetrahydroquinoline moiety, which may contribute to its biological activities.

| Property | Value |

|---|---|

| Common Name | 3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide |

| CAS Number | 1021117-29-2 |

| Molecular Formula | C19H22N2O3S |

| Molecular Weight | 358.5 g/mol |

Antimicrobial Properties

Sulfonamides are known for their antibacterial properties due to their ability to inhibit bacterial folic acid synthesis. Research indicates that compounds similar to 3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exhibit significant antibacterial effects against various pathogens. For instance, studies have shown that sulfonamides can effectively combat Gram-positive and Gram-negative bacteria through competitive inhibition of dihydropteroate synthase (DHPS) .

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. The tetrahydroquinoline structure has been linked to the modulation of various signaling pathways involved in cancer cell proliferation and survival. A study investigated the effects of related compounds on apoptosis in cancer cells and found that certain derivatives induced significant apoptotic activity .

Pain Relief Mechanisms

The compound's structural similarity to known analgesics suggests potential activity at opioid receptors. Research into related tetrahydroquinoline derivatives has demonstrated their ability to act as μ-opioid receptor (MOR) agonists, providing pain relief while minimizing adverse effects typically associated with traditional opioids .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with the tetrahydroquinoline structure exhibited enhanced activity compared to traditional sulfonamides. The mechanism was attributed to increased membrane permeability and inhibition of bacterial growth .

Study 2: Anticancer Effects

In vitro studies on cancer cell lines treated with 3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide showed a dose-dependent increase in apoptosis markers. Flow cytometry analyses revealed that the compound significantly increased the proportion of early apoptotic cells compared to controls .

Study 3: Analgesic Activity

A preclinical trial assessed the analgesic effects of related tetrahydroquinoline derivatives in a mouse model of acute pain. The results demonstrated significant pain relief comparable to morphine but with reduced side effects such as respiratory depression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.